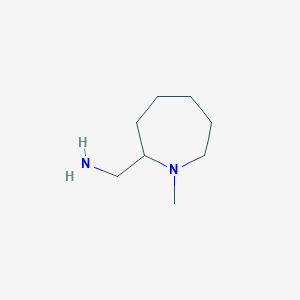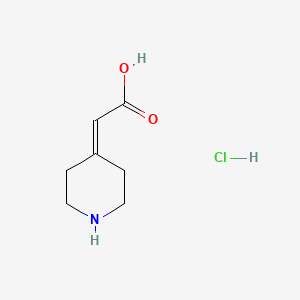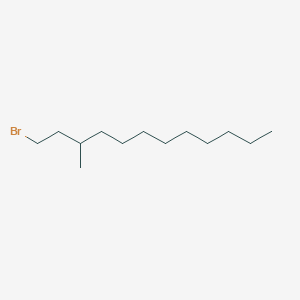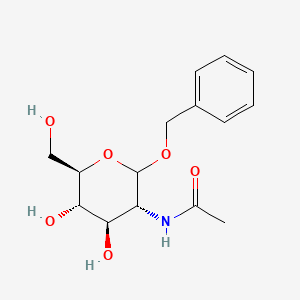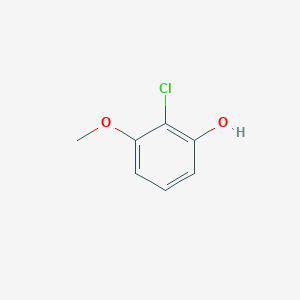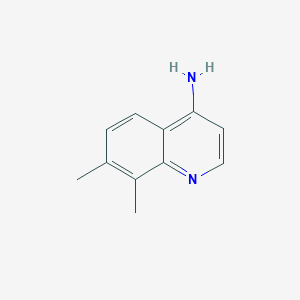
7,8-二甲基喹啉-4-胺
描述
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of 7,8-Dimethylquinolin-4-amine is C11H12N2. The molecular weight is 172.23 g/mol.
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
7,8-Dimethylquinolin-4-amine is a chemical compound with the molecular formula C11H12N2 . The molecular weight is 172.23 g/mol.
科学研究应用
荧光光谱分析:Cao, L. et al. (2003)的研究利用二甲基喹啉衍生物对脂肪胺进行了荧光光谱测定。这种方法在环境监测和化学分析中有应用。
癌症研究中的细胞毒性评估:张等人(2007年)合成了一系列4-氨基喹啉衍生物,并评估了它们对人类乳腺肿瘤细胞系的细胞毒性影响。他们的研究表明这些衍生物可以作为新的抗癌药物原型(Zhang et al., 2007)。
细胞生理学研究:Asad等人(2017年)的研究讨论了与光可移除保护基连接的三级胺在研究细胞生理学方面的应用。这种应用对于理解细胞机制和药物开发至关重要(Asad et al., 2017)。
抗菌性能:Al-Hiari等人(2007年)的研究集中在合成8-硝基氟喹啉衍生物,包括一种类似于7,8-二甲基喹啉-4-胺的化合物,以研究它们的抗菌性能。这对于新抗生素的开发具有重要意义(Al-Hiari et al., 2007)。
抗疟活性:Beagley等人(2002年)合成了新的钌-氯喹类似物,包括7,8-二甲基喹啉-4-胺衍生物,并评估了它们对疟原虫的抗疟活性。这对于疟疾治疗具有重要意义(Beagley等人,2002年)。
抗肿瘤活性:Károlyi等人(2012年)探讨了单、双和三-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}甲胺,包括含二茂铁的衍生物的抗肿瘤活性。这些化合物在各种人类癌细胞系中显示出体外细胞毒性(Károlyi等人,2012年)。
放射配体结合研究:Graulich等人(2006年)的研究集中在合成甲氧基化四氢异喹啉衍生物,包括7,8-二甲基喹啉-4-胺,用于放射配体结合研究中的亲和力。这在神经科学研究中具有潜在应用(Graulich et al., 2006)。
作用机制
Target of Action
Quinoline-based compounds, which include 7,8-dimethylquinolin-4-amine, have been known to interact with various biological targets .
Mode of Action
It is known that quinoline-based compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives have been shown to impact a variety of biochemical pathways
Result of Action
Quinoline-based compounds have been shown to have various effects at the molecular and cellular level
安全和危害
未来方向
Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .
生化分析
Biochemical Properties
7,8-Dimethylquinolin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 7,8-Dimethylquinolin-4-amine can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 7,8-Dimethylquinolin-4-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of antioxidant enzymes, 7,8-Dimethylquinolin-4-amine can affect the cellular redox state and protect cells from oxidative damage. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Studies have also indicated that 7,8-Dimethylquinolin-4-amine can impact cell viability and proliferation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 7,8-Dimethylquinolin-4-amine exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, 7,8-Dimethylquinolin-4-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the modulation of various cellular pathways, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dimethylquinolin-4-amine have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 7,8-Dimethylquinolin-4-amine can result in adaptive responses in cells, such as the upregulation of detoxifying enzymes . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 7,8-Dimethylquinolin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the generation of reactive metabolites. Understanding the dosage-dependent effects of 7,8-Dimethylquinolin-4-amine is essential for its potential therapeutic applications.
Metabolic Pathways
7,8-Dimethylquinolin-4-amine is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, 7,8-Dimethylquinolin-4-amine can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 7,8-Dimethylquinolin-4-amine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, 7,8-Dimethylquinolin-4-amine can interact with specific binding proteins, which can influence its localization and accumulation . These interactions are essential for the compound’s biochemical effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 7,8-Dimethylquinolin-4-amine is a critical factor in its activity and function . The compound has been observed to localize to various cellular compartments, including the cytoplasm and the nucleus . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of 7,8-Dimethylquinolin-4-amine is essential for elucidating its molecular mechanisms and potential therapeutic applications.
属性
IUPAC Name |
7,8-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRQKOAAHRMZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589046 | |
| Record name | 7,8-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-29-6 | |
| Record name | 7,8-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[de,qr]naphthacene-9,14-dione](/img/structure/B1368950.png)

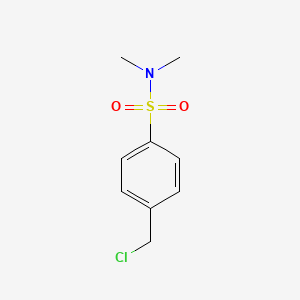
![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)
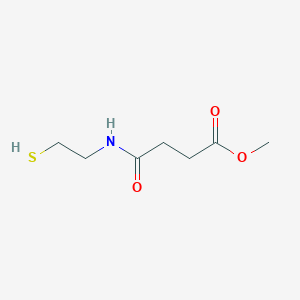

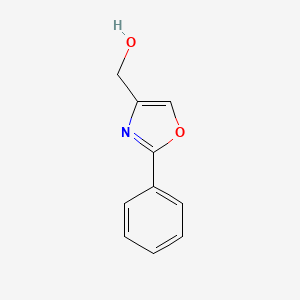
![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)
